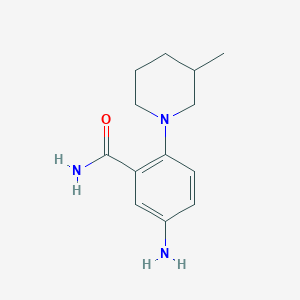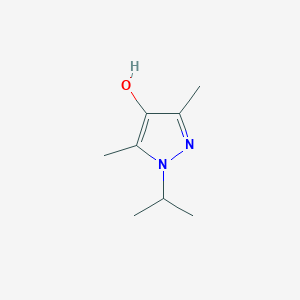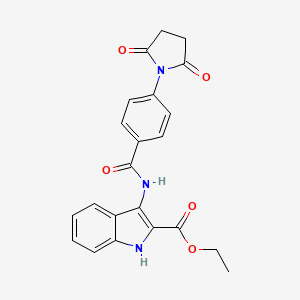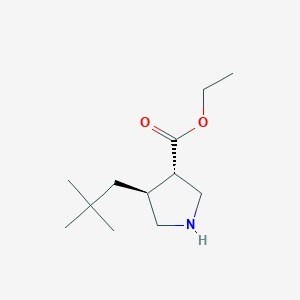
(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride, also known as MPQX, is a competitive antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound plays a crucial role in the field of neuroscience and has been widely used in scientific research due to its ability to modulate the activity of mGluR4.
Applications De Recherche Scientifique
Aurora Kinase Inhibition
Compounds with pyrazole structures have been studied for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition is a promising strategy for cancer therapy. For example, a study discusses Aurora kinase inhibitors' potential for treating cancer, highlighting the therapeutic relevance of pyrazole-containing compounds in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyrimidinyl Propanoates
Pyrimidinyl propanoates are another class of compounds synthesized from precursors like levulinic acid, showcasing the versatility of pyrazole derivatives in creating glutamate-like compounds. These syntheses are vital for developing new pharmaceuticals and exploring biological activity (A. Flores et al., 2013).
Chemical Synthesis and Modification
Pyrazole derivatives serve as intermediates in synthesizing various heterocyclic compounds. They can undergo reactions to produce a wide range of products with potential biological activities. For instance, research demonstrates the synthesis of bicyclic acylpyrazolium salts and γ-lactams from 3-hydroxy-1H-pyrazoles, highlighting the chemical diversity achievable through modifications of pyrazole derivatives (H. Dorn & Rüdiger Ozegowski, 1998).
Hydrogen Bonding Studies
The study of hydrogen bonding in molecules containing pyrazole rings can provide insights into their potential pharmaceutical applications. For example, research into the hydrogen bonding in pyridinone derivatives elucidates the structure-activity relationships critical for drug design (P. Dobbin et al., 1993).
Anticancer Activity
Some pyrazole derivatives are explored for their anticancer activity, underscoring the importance of such compounds in medicinal chemistry. Studies have shown that certain pyrazolylpyrimidines exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer treatment (H. Saad & A. Moustafa, 2011).
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.2ClH/c1-10-6(11)4(3-9-10)2-5(8)7(12)13;;/h3,5,9H,2,8H2,1H3,(H,12,13);2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTATTXCLBNIGV-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)

![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)


![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)

![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2801653.png)
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2801654.png)
